![molecular formula C11H14ClNO B2453527 N-butyl-3-chlorobenzamide CAS No. 35306-53-7](/img/structure/B2453527.png)
N-butyl-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-3-chlorobenzamide is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-butyl-3-chlorobenzamide consists of a benzamide group attached to a butyl group . The benzamide group consists of a benzene ring attached to an amide group, and the butyl group is a four-carbon alkyl chain .Scientific Research Applications
Phytotoxic Substances
N-butyl-3-chlorobenzamide derivatives have been explored for their phytotoxic activity, particularly in selective weed control. Research indicates that amides with specific substituents on the amide nitrogen exhibit excellent phytotoxicity and selectivity. This finding is significant in the development of herbicides that are effective against certain weed species while minimizing impact on crop plants (Baruffini, Vicarini, & Gandini, 1978).
Hydrolysis Studies
Studies have been conducted on the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides, including N-butyl variants. These investigations provide insights into the chemical behavior and stability of these compounds under varying conditions, which is crucial for their potential applications in various fields (Hyland & O'Connor, 1973).
Environmental Degradation and Safety
Research has been done on the degradation products of related compounds, like 2-chlorobenzamide, in environmental settings. This is particularly relevant in assessing the environmental impact and safety of chemicals related to N-butyl-3-chlorobenzamide (Lu, Zhou, & Liu, 2004).
Physical Properties and Determination Methods
Studies on the physical properties and determination methods of chlorpropamide, which shares structural similarities with N-butyl-3-chlorobenzamide, offer insights into characterizing and quantifying such compounds in various mediums, including biological systems (Toolan & Wagner, 1959).
Herbicidal Activity
Investigations into different benzamide derivatives, including those similar to N-butyl-3-chlorobenzamide, have shown promising herbicidal activity. This includes selectivity towards certain types of grasses, suggesting potential applications in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).
Catalytic Applications
Recent studies have explored the role of N-chlorobenzamide derivatives in catalysis, specifically in Co(III)-catalyzed reactions. This research is foundational in understanding how these compounds can be used in synthetic organic chemistry to facilitate various chemical transformations (Gao et al., 2023).
Selective Phytotoxicity
Further research has been done on N,N-di,sec.butylaminobenzamides, which are closely related to N-butyl-3-chlorobenzamide, for their selective phytotoxic activity. This emphasizes the role of such compounds in agricultural weed control, highlighting their specificity and effectiveness (Baruffini, Pagani, Caccialanza, Mazza, & Carmellino, 1978).
properties
IUPAC Name |
N-butyl-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOQWJDLCYELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-chlorobenzamide | |
CAS RN |
35306-53-7 |
Source
|
Record name | N-BUTYL-3-CHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.